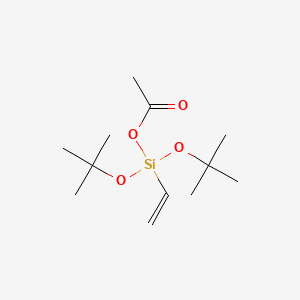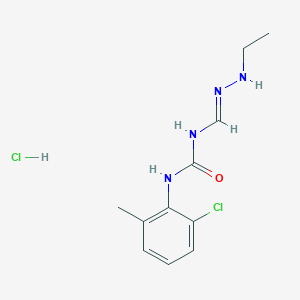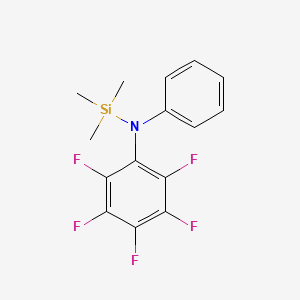
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is a silicon-based compound characterized by the presence of both phenyl and pentafluorophenyl groups attached to a silanamine core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine can be synthesized through a series of reactions involving the appropriate precursors. One common method involves the reaction of trimethylsilyl chloride with pentafluoroaniline and phenylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl and pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamine derivatives, depending on the substituents introduced.
Scientific Research Applications
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine involves its interaction with specific molecular targets and pathways The compound can form stable complexes with various biomolecules, influencing their activity and function
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethyl-N-phenylsilanamine: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.
1,1,1-Trimethyl-N-(trifluoromethyl)phenylsilanamine: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in its chemical behavior.
Uniqueness
1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is unique due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct chemical properties. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it valuable for specific applications that require these characteristics.
Properties
CAS No. |
64108-95-8 |
|---|---|
Molecular Formula |
C15H14F5NSi |
Molecular Weight |
331.35 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-phenyl-N-trimethylsilylaniline |
InChI |
InChI=1S/C15H14F5NSi/c1-22(2,3)21(9-7-5-4-6-8-9)15-13(19)11(17)10(16)12(18)14(15)20/h4-8H,1-3H3 |
InChI Key |
WEBOUXORWUVRFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
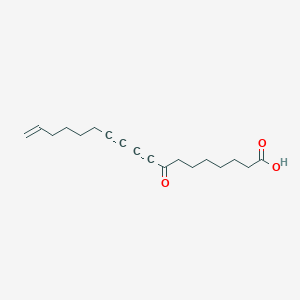
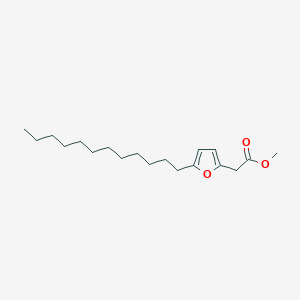
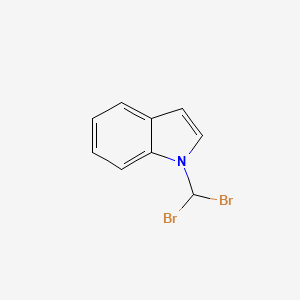
![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)

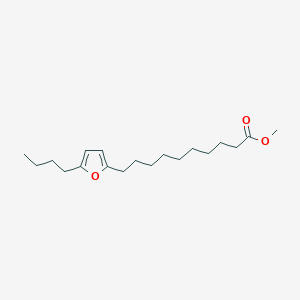
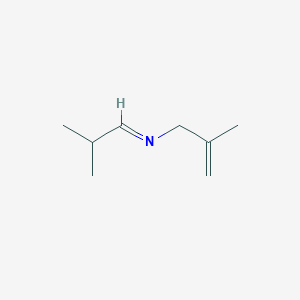
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

